molecular formula C9H10BrNO2 B14055168 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one

1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one

Cat. No.: B14055168
M. Wt: 244.08 g/mol
InChI Key: PKQLZUAZGQMGEQ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a hydroxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one can be achieved through several methods. One common approach involves the bromination of 1-(2-Amino-4-hydroxyphenyl)propan-2-one. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale bromination reactors where the reaction conditions, such as temperature, solvent, and concentration, are optimized for maximum yield and purity. The use of catalysts and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(2-amino-4-hydroxyphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H10BrNO2/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,11H2,1H3

InChI Key

PKQLZUAZGQMGEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)O)N)Br

Origin of Product

United States

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